Methyl 3-acetylthiophene-2-carboxylate
Description
Properties
CAS No. |
88105-18-4 |
|---|---|
Molecular Formula |
C8H8O3S |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
methyl 3-acetylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H8O3S/c1-5(9)6-3-4-12-7(6)8(10)11-2/h3-4H,1-2H3 |
InChI Key |
PIPGIOGVHGVBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 3- and 5-positions of the thiophene ring, as well as modifications to the ester group. Below is a comparative analysis based on available
Table 1: Structural and Physicochemical Comparison
Challenges and Limitations
- Synthetic Complexity : Introduction of acetyl groups may require stringent anhydrous conditions to avoid hydrolysis of the ester moiety.
- Data Gaps : Direct biological data for this compound are absent in the evidence, necessitating extrapolation from analogs.
Q & A
Q. What are the standard synthetic routes for Methyl 3-acetylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves acylation of methyl thiophene-2-carboxylate derivatives. For example, chloroacetyl chloride can react with methyl 3-aminothiophene-2-carboxylate in the presence of triethylamine (base) and dichloromethane (solvent), followed by purification via column chromatography or recrystallization . Key parameters for optimization include:
- Temperature : Maintain 0–5°C during acylation to minimize side reactions.
- Solvent : Dichloromethane or THF are preferred for solubility and reactivity.
- Catalyst : Triethylamine (1.2–1.5 equivalents) ensures efficient deprotonation.
Yields >70% are achievable with strict anhydrous conditions.
Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals at δ 2.6–2.8 ppm (acetyl CH₃), δ 3.8–4.0 ppm (ester CH₃), and aromatic protons (thiophene ring) between δ 6.9–7.5 ppm. Coupling patterns distinguish substituent positions .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (acetyl C=O) confirm functional groups. Aromatic C-S stretching appears near 690 cm⁻¹ .
- 13C NMR : Carbonyl carbons (ester: ~165 ppm; acetyl: ~200 ppm) and thiophene carbons (~110–140 ppm) provide structural validation .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data when determining the molecular structure of this compound?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, focusing on anisotropic displacement parameters to resolve thermal motion artifacts. Mercury CSD aids in visualizing packing motifs and hydrogen-bonding networks .
- Validation : Cross-check torsion angles (e.g., Cremer-Pople puckering parameters for non-planar rings) with density functional theory (DFT) calculations to validate geometry .
- Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .
Q. How does the acetyl group influence the reactivity of this compound in substitution reactions, and how can computational tools predict this?
- Methodological Answer :
- Electrophilic Reactivity : The acetyl group activates the thiophene ring at the 4- and 5-positions for electrophilic substitution (e.g., nitration, halogenation). Use DFT (Gaussian or ORCA) to map electron density and predict regioselectivity .
- Nucleophilic Attack : The ester’s carbonyl is susceptible to nucleophilic acyl substitution. Molecular electrostatic potential (MEP) surfaces identify reactive sites.
- Experimental Validation : Compare computed transition states (IRC analysis) with kinetic data from stopped-flow UV-Vis spectroscopy.
Methodological Guidance for Experimental Design
Q. How to design a structure-activity relationship (SAR) study for this compound derivatives in antimicrobial assays?
- Steps :
Derivative Synthesis : Modify the acetyl or ester group (e.g., replace with sulfonamide or alkyl chains) .
Bioassay Setup : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin).
Data Correlation : Pair biological activity (IC₅₀) with Hammett σ values or LogP to quantify electronic/hydrophobic effects .
Q. What are best practices for analyzing reaction intermediates in the synthesis of this compound using HPLC-MS?
- Protocol :
- Column : C18 reversed-phase, 5 µm particle size.
- Mobile Phase : Gradient of methanol/water (30% → 100% methanol over 20 min).
- MS Detection : ESI+ mode; monitor m/z 199.1 [M+H]⁺ for the target compound .
- Quantitation : Use external calibration curves with pure standards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
